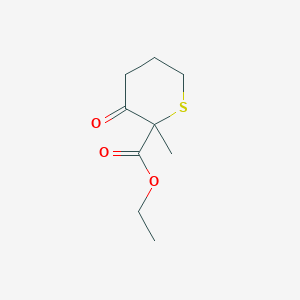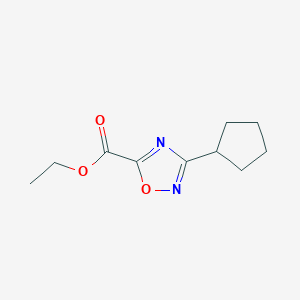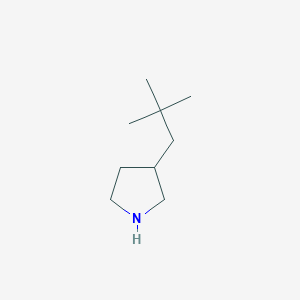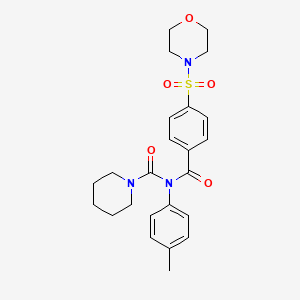![molecular formula C12H6Cl2N2OS B2655486 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 339369-75-4](/img/structure/B2655486.png)
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-one derivatives, including “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, can be synthesized by reacting certain precursors with different aldehydes in the presence of a catalytic amount of concentrated HCl and in dry DMF .Molecular Structure Analysis
The molecular structure of “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is characterized by a thieno[2,3-d]pyrimidin-4-one core with a 2,4-dichlorophenyl group attached. This structure is similar to other thieno[2,3-d]pyrimidin-4-one derivatives .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Anticancer Agents
Thieno[2,3-d]pyrimidine-derived compounds have been designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . These compounds have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . Compound 18, a derivative of thieno[2,3-d]pyrimidine, exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM .
Apoptosis Inducers
Compound 18, a derivative of thieno[2,3-d]pyrimidine, has been found to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells . It stimulates apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, compound 18 significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Drug Development
Computational ADMET and toxicity studies have been conducted to evaluate the potential of thieno[2,3-d]pyrimidine derivatives for drug development . The results of the study suggested that compound 18 could be a promising anticancer agent that may provide effective treatment options for cancer patients .
Molecular Docking Studies
Molecular docking and molecular dynamics simulations have been performed to assess the structural and energetic features of the complex formed by VEGFR-2 and compound 18 . The protein-ligand interaction profiler analysis identified the 3D interactions and binding conformation of the VEGFR-2-18 complex .
DFT Studies
DFT studies have provided insights into the structural and electronic properties of compound 18 . These studies are crucial in understanding the behavior of the compound at the molecular level and can guide future drug design efforts .
Safety and Hazards
Future Directions
The future directions for research on “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” could include further studies on its potential therapeutic applications, particularly as an inhibitor of PI3K. Additionally, more research could be done to explore its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-6-1-2-7(9(14)3-6)8-4-18-12-10(8)11(17)15-5-16-12/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFSPQAKDSBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)





![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)
![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)